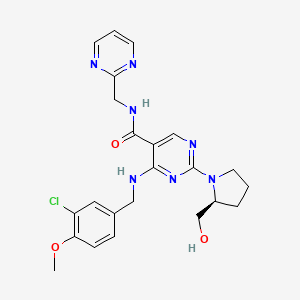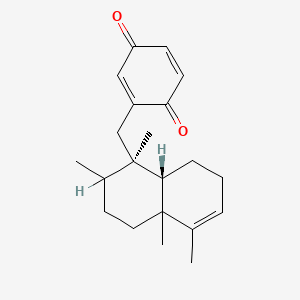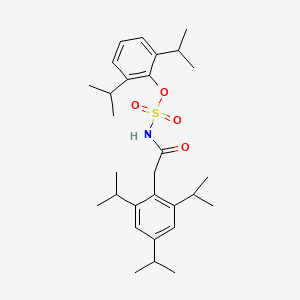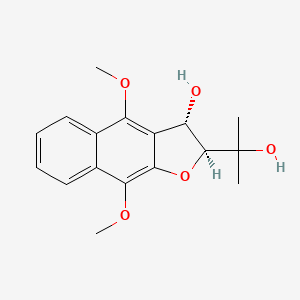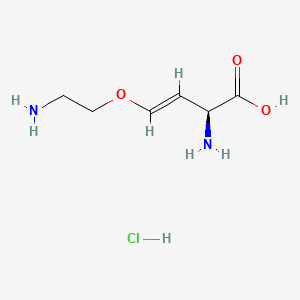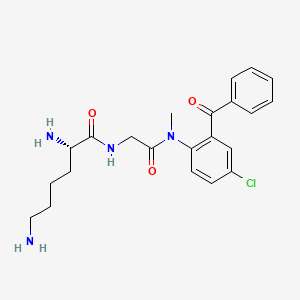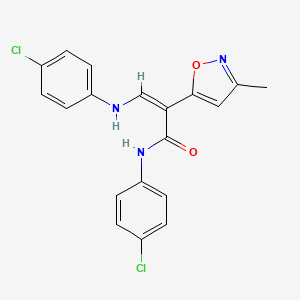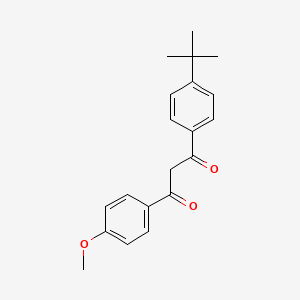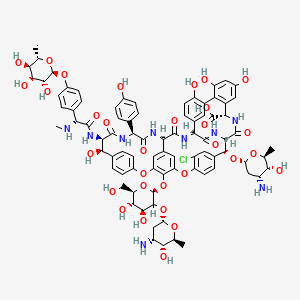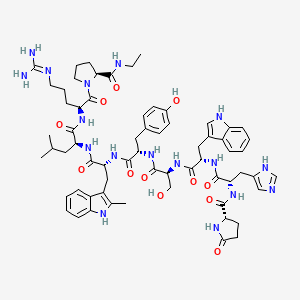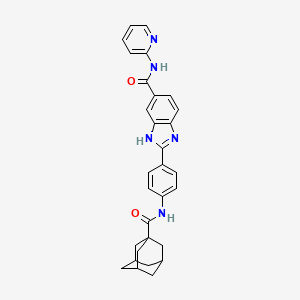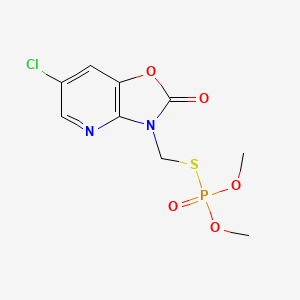
Azamethiphos
Overview
Description
Azamethiphos is an organophosphorus insecticide primarily used in veterinary medicine and aquaculture. It is effective against a variety of pests, including sea lice in salmon farming and flies in livestock operations . The compound is known for its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function .
Mechanism of Action
Target of Action
Azamethiphos primarily targets the enzyme acetylcholinesterase (AChE) . AChE plays a critical role in neurotransmission at cholinergic synapses and neuromuscular junctions .
Mode of Action
This compound, like other organophosphorus insecticides, inhibits the action of AChE . Normally, AChE hydrolyzes the neurotransmitter acetylcholine (ACh), terminating the signal transmission at cholinergic synapses. When ache is inhibited by this compound, ach remains intact, allowing the electrical signal to proceed without interruption . This overexcitation eventually leads to the death of the organism .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By inhibiting AChE, this compound disrupts the normal function of this pathway, leading to overexcitation and eventual death of the organism . A mutation (Phe362Tyr) in the AChE gene has been associated with reduced sensitivity to this compound .
Pharmacokinetics
This compound is well absorbed into the bloodstream following oral administration . It is poorly absorbed through the skin . Part of the administered dose is hydrolyzed to various metabolites . Most of the administered dose is excreted through urine .
Result of Action
The inhibition of AChE by this compound leads to overexcitation of the organism, eventually resulting in its death . In the case of sea lice, a common pest in salmon farming, this results in effective pest control .
Action Environment
This compound is highly soluble in water and volatile . It is sensitive to hydrolysis, especially at low pH . It is very toxic to the environment, with a high acute oral toxicity for birds and aquatic invertebrates . When used as an insecticide in rainbow trout fish farming, it has been found to cause changes in proteins within the fish .
Biochemical Analysis
Biochemical Properties
Azamethiphos acts by inhibiting the action of the enzyme acetylcholinesterase . This enzyme is crucial for neurotransmission as it metabolizes the neurotransmitter acetylcholine at the synaptic cleft, terminating synaptic transmission . Inhibition of acetylcholinesterase by this compound leads to overexcitation of the organism and eventually to its death .
Cellular Effects
This compound has been found to cause changes in proteins within fish, specifically rainbow trout, when used as an insecticide . The proteins that have been altered are usually associated with the trout’s clot formation, immune reaction, and free heme binding . In oysters, exposure to this compound has been shown to increase oxidative damage and alter antioxidant responses .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of acetylcholinesterase . This inhibition allows the neurotransmitter acetylcholine to remain intact, allowing the electrical signal to proceed without interruption . This leads to overexcitation of the organism and eventually to its death .
Temporal Effects in Laboratory Settings
This compound is sensitive to hydrolysis, especially at low pH . Over time, lipid peroxidation levels in the gonads and gills of oysters increased during exposure to this compound . Protein carbonyl levels in gills also increased significantly in all experimental treatments .
Dosage Effects in Animal Models
This compound has a moderate acute oral toxicity with LD50 values ranging from 834 mg/kg in rats to 1764 mg/kg in hamsters . It has a very low therapeutic margin of safety in the target species, salmon .
Metabolic Pathways
This compound is metabolized in mammals via hydrolysis, followed by opening of the oxazolinone ring and conjugation of the resultant aminopyridinol as the glucuronide and sulfuric acid ester . There is evidence that this major metabolic pathway is similar in rats and salmon .
Transport and Distribution
This compound is highly soluble in water . It is poorly absorbed after topical administration in all the species studied . After oral administration in rats, this compound was rapidly metabolized and excreted .
Subcellular Localization
Given its mode of action, it can be inferred that this compound likely interacts with acetylcholinesterase at the synaptic cleft, a subcellular location where neurotransmission occurs .
Preparation Methods
Azamethiphos can be synthesized through several routes. One common method involves the reaction of 2-amino-3-pyridinol with triphosgene in the presence of an alkali . The reaction is carried out at temperatures ranging from -5°C to 30°C, followed by a reaction at 40°C to 90°C for 2 to 20 hours . This method is suitable for industrial production due to its high yield and the recyclability of the organic solvent .
Chemical Reactions Analysis
Azamethiphos undergoes various chemical reactions, including hydrolysis and oxidation. It is sensitive to hydrolysis, especially at low pH levels . Common reagents used in these reactions include chlorine dioxide, which can degrade this compound into several products such as 6-chlorooxazolo[4,5-b]pyridin-2(3H)-one and O,O,S-trimethyl phosphorothioate . These reactions are typically monitored using high-performance liquid chromatography and gas chromatography .
Scientific Research Applications
Azamethiphos is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In aquaculture, it is used to control sea lice infestations, which are a significant economic burden . In environmental science, this compound is studied for its degradation products and their impact on ecosystems . Additionally, it is used in the development of sensitive detection methods, such as electrogenerated chemiluminescence sensors .
Comparison with Similar Compounds
Azamethiphos belongs to the organophosphorus class of insecticides, similar to compounds like malathion and chlorpyrifos . this compound is unique in its specific use in aquaculture and its relatively low toxicity to mammals compared to other organophosphates . Other similar compounds include dichlorvos and diazinon, which also inhibit acetylcholinesterase but differ in their applications and toxicity profiles .
Properties
IUPAC Name |
6-chloro-3-(dimethoxyphosphorylsulfanylmethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN2O5PS/c1-15-18(14,16-2)19-5-12-8-7(17-9(12)13)3-6(10)4-11-8/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKBTWQZTQIWDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)SCN1C2=C(C=C(C=N2)Cl)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN2O5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9034818 | |
| Record name | Azamethiphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35575-96-3 | |
| Record name | Azamethiphos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35575-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azamethiphos [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035575963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azamethiphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9034818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-[(6-chloro-2-oxooxazolo[4,5-b]pyridin-3(2H)-yl)methyl] O,O-dimethyl thiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.827 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZAMETHIPHOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9440R8149U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-Ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(4-amino-4-oxobutanoyl)amino]benzoate](/img/structure/B1665832.png)
